molecular formula C7H5NOS B1362437 Thieno[3,2-c]pyridin-4(5H)-one CAS No. 27685-92-3

Thieno[3,2-c]pyridin-4(5H)-one

Cat. No. B1362437
CAS RN: 27685-92-3
M. Wt: 151.19 g/mol
InChI Key: DUPNPBCUJHMSFZ-UHFFFAOYSA-N
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Patent
US04677104

Procedure details

Finely divided 4-oxo-4,5-dihydrothieno[3,2-c]pyridine (105.6 g, 0.69 mole) was stirred while being treated dropwise with phosphorus oxychloride (321.5 g, 2.1 mole) at 0°. The reaction mixture was then refluxed for 2.5 hours, cooled, and cautiously poured onto crushed ice (1000 mL). The resulting solution was stirred for 30 minutes and extracted with dichloromethane (3×400 mL). The organic portions were combined, dried (MgSO4), filtered, and concentrated in vacuo to a solid which was recrystallized from acetonitrile (400 mL) affording 101 g (85%) of light yellow solid, m.p. 91°.
Quantity
105.6 g
Type
reactant
Reaction Step One
Quantity
321.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][NH:3]1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
105.6 g
Type
reactant
Smiles
O=C1NC=CC2=C1C=CS2
Step Two
Name
Quantity
321.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
cautiously poured
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetonitrile (400 mL)
CUSTOM
Type
CUSTOM
Details
affording 101 g (85%) of light yellow solid, m.p. 91°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC=CC2=C1C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.